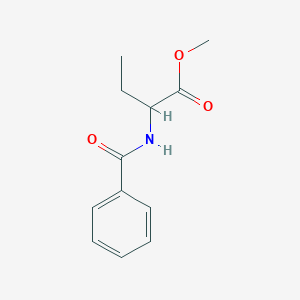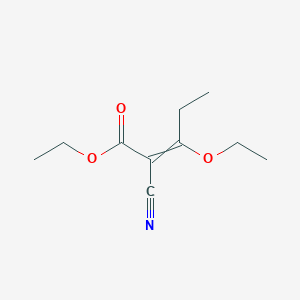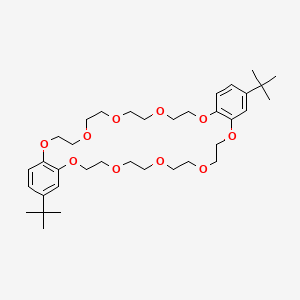
4,4-Di-tert-butyldibenZo-30-crown-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Di-tert-butyldibenzo-30-crown-10 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. This particular compound is characterized by its large ring size and the presence of bulky tert-butyl groups, which influence its chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Di-tert-butyldibenzo-30-crown-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a complexing agent for metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from industrial waste streams
Wirkmechanismus
The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Di-tert-butylbiphenyl: Another compound with bulky tert-butyl groups but lacks the crown ether ring structure.
Dibenzo-18-crown-6: A smaller crown ether with similar complexation properties but different selectivity due to its smaller ring size.
Dibenzo-24-crown-8: A crown ether with a larger ring size, offering different complexation properties.
Uniqueness
4,4-Di-tert-butyldibenzo-30-crown-10 is unique due to its large ring size and the presence of bulky tert-butyl groups. These features provide enhanced selectivity and stability in complexation reactions, making it suitable for specific applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C36H56O10 |
|---|---|
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene |
InChI |
InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3 |
InChI-Schlüssel |
HMODENAOBWBTKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


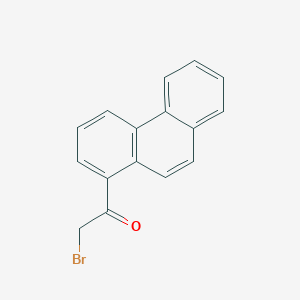
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
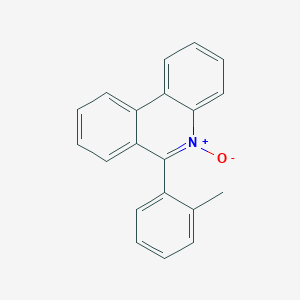

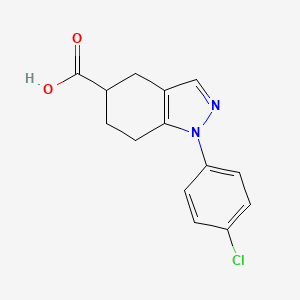
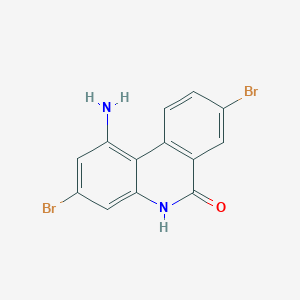
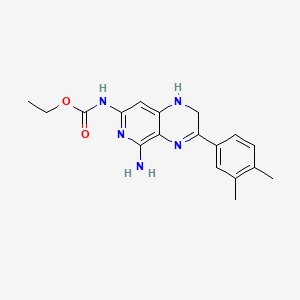
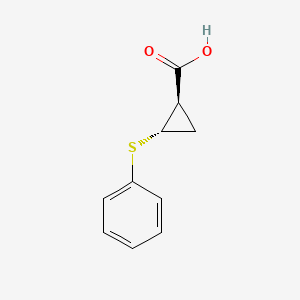
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
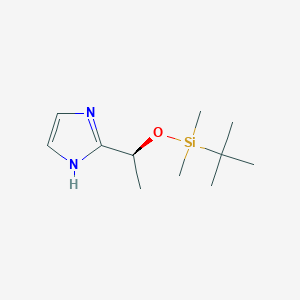
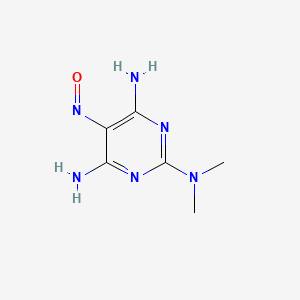
![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
